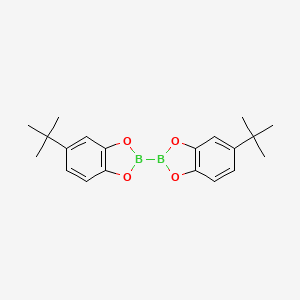
2,2'-Bi-1,3,2-benzodioxaborole, 5,5'-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C12H8B2O4. It is also known as bis(catecholato)diboron. This compound is characterized by its unique structure, which includes two boron atoms connected by a catechol ligand. It is a white to light yellow crystalline powder that is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- typically involves the reaction of catechol with boric acid. The reaction is usually carried out in an appropriate solvent under heating conditions. The reaction temperature and time can significantly affect the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or other boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bi-1,3,2-benzodioxaborole: This compound has a similar structure but lacks the tert-butyl groups.
Bis(catecholato)diboron: Another similar compound with a slightly different structure and properties
Uniqueness
The presence of the tert-butyl groups in 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
158780-80-4 |
|---|---|
Molekularformel |
C20H24B2O4 |
Molekulargewicht |
350.0 g/mol |
IUPAC-Name |
5-tert-butyl-2-(5-tert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C20H24B2O4/c1-19(2,3)13-7-9-15-17(11-13)25-21(23-15)22-24-16-10-8-14(20(4,5)6)12-18(16)26-22/h7-12H,1-6H3 |
InChI-Schlüssel |
WRTIRXMBLZCZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=C(O1)C=C(C=C2)C(C)(C)C)B3OC4=C(O3)C=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


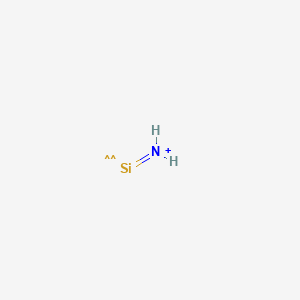
![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

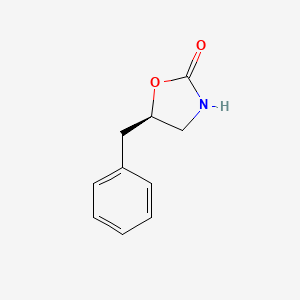
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
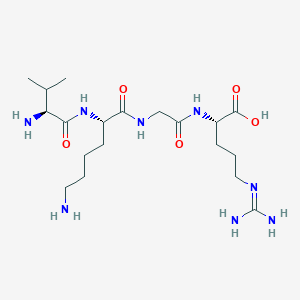
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
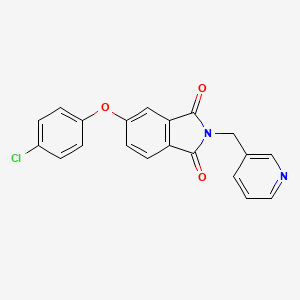
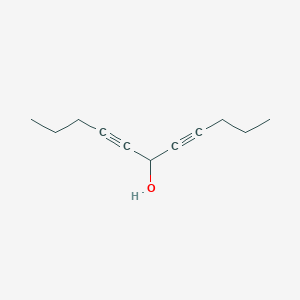
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
